

Ethyl 3-(methylamino)-3-oxopropanoate spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: Ethyl 3-(methylamino)-3-oxopropanoate

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An In-Depth Technical Guide to the Spectroscopic Characterization of **Ethyl 3-(methylamino)-3-oxopropanoate**

Abstract

Ethyl 3-(methylamino)-3-oxopropanoate (CAS No. 71510-95-7) is a bifunctional organic compound of significant interest in synthetic chemistry.^[1] Possessing both an ester and a secondary amide group, it serves as a versatile building block for the synthesis of more complex molecular architectures, particularly nitrogen-containing heterocycles that form the core of many pharmaceutical agents.^[1] This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to verify the structure and purity of this compound. The discussion is framed from the perspective of a senior application scientist, emphasizing not just the data itself, but the causal chemical principles that give rise to the observed spectral features.

Molecular Structure and Physicochemical Properties

Ethyl 3-(methylamino)-3-oxopropanoate is an amide ester with the molecular formula $C_6H_{11}NO_3$ and a molecular weight of 145.16 g/mol.^{[1][2]} Its utility stems from the reactivity of its functional groups and the active methylene protons situated between two carbonyl carbons.

Caption: 2D Structure of **Ethyl 3-(methylamino)-3-oxopropanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For **Ethyl 3-(methylamino)-3-oxopropanoate**, both ^1H and ^{13}C NMR provide unambiguous confirmation of its atomic connectivity.

^1H NMR Spectroscopy: Proton Environments

The ^1H NMR spectrum provides a map of the distinct proton environments within the molecule. The expected signals are highly characteristic, arising from the ethyl ester group, the N-methyl group, the active methylene bridge, and the amide proton.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
Ethyl (-O-CH ₂ -CH ₃)	1.2 – 1.4 ^[3]	Triplet (t)	3H	Coupled to the adjacent two methylene protons (n+1 rule, 2+1=3).
N-Methyl (-NH-CH ₃)	~2.8	Doublet (d)	3H	Coupled to the single amide proton (n+1 rule, 1+1=2). May appear as a singlet with solvent exchange.
Methylene (-CO-CH ₂ -CO-)	~3.4	Singlet (s)	2H	Chemically equivalent protons with no adjacent proton neighbors. Located between two electron-withdrawing carbonyls, causing a downfield shift.
Ethyl (-O-CH ₂ -CH ₃)	4.1 – 4.3 ^[3]	Quartet (q)	2H	Coupled to the adjacent three methyl protons (n+1 rule, 3+1=4). Deshielded by the adjacent oxygen atom.

Amide (-NH-CH ₃)	6.5 – 7.0[3]	Broad Singlet (br s)	1H	The broadness is due to quadrupole broadening from the ¹⁴ N nucleus and potential chemical exchange with the solvent.
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¹³C NMR Spectroscopy: Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. The presence of two distinct carbonyl signals is a key diagnostic feature.

Carbon Assignment	Expected Chemical Shift (δ, ppm)	Rationale
Ethyl (-O-CH ₂ -CH ₃)	~14	Standard aliphatic methyl carbon in an ethyl group.
N-Methyl (-NH-CH ₃)	~26	Aliphatic methyl carbon attached to a nitrogen atom.
Methylene (-CO-CH ₂ -CO-)	~41	Methylene carbon positioned between two deshielding carbonyl groups.
Ethyl (-O-CH ₂ -CH ₃)	~61	Methylene carbon deshielded by the highly electronegative oxygen atom of the ester.
Carbonyls (C=O, Amide & Ester)	165 – 175[3]	Carbonyl carbons are highly deshielded due to the double bond to oxygen. Two distinct signals are expected for the slightly different electronic environments of the amide and ester carbonyls.

Experimental Protocol: NMR Data Acquisition

- **Sample Preparation:** Dissolve approximately 10-20 mg of high-purity **Ethyl 3-(methyamino)-3-oxopropanoate** in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- **Instrument Setup:** Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.
- **¹H NMR Acquisition:** Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Co-add 8 to 16 scans to improve the signal-to-noise ratio.
- **¹³C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) and a longer relaxation delay (2-5 seconds) are required.
- **Data Processing:** Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the resulting spectra and calibrate the chemical shift scale using the TMS reference signal. Integrate the ¹H NMR signals to determine proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Spectral Interpretation

The IR spectrum of **Ethyl 3-(methyamino)-3-oxopropanoate** is dominated by strong absorptions from its N-H and two C=O bonds. The distinction between the ester and amide carbonyl stretches is a critical diagnostic feature. A similar compound, ethyl 3-(ethylamino)-3-oxopropanoate, shows characteristic peaks at 1720 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O), providing a strong basis for these assignments.^[4]

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity	Rationale
N-H Stretch	~3300	Medium	Characteristic of a secondary amine/amide N-H bond. May be broadened by hydrogen bonding.
C-H Stretch (sp ³)	2850 - 3000	Medium-Strong	Aliphatic C-H bonds of the methyl and methylene groups.
C=O Stretch (Ester)	~1735	Strong	The ester carbonyl typically absorbs at a higher frequency than the amide carbonyl due to less resonance stabilization.
C=O Stretch (Amide I Band)	~1650	Strong	The amide carbonyl has more single-bond character due to resonance with the nitrogen lone pair, lowering its stretching frequency.
N-H Bend (Amide II Band)	~1550	Medium	A characteristic band for secondary amides, resulting from a coupling of the N-H in-plane bend and C-N stretching vibrations.
C-O Stretch (Ester)	1150 - 1250	Strong	Asymmetric C-O-C stretching of the ester group.

Experimental Protocol: ATR-FTIR

- **Instrument Preparation:** Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
- **Background Scan:** Record a background spectrum of the empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.
- **Sample Application:** Place a small drop of liquid **Ethyl 3-(methylamino)-3-oxopropanoate** directly onto the center of the ATR crystal.
- **Data Acquisition:** Lower the instrument's pressure arm to ensure firm contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 co-added scans are sufficient to obtain a high-quality spectrum in the 4000-400 cm⁻¹ range.
- **Cleaning:** After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.

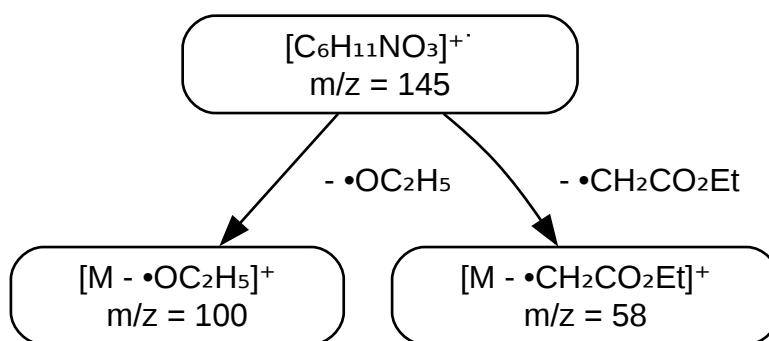
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Data Analysis

Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule [M+H]⁺.

- **Molecular Ion:** The molecular weight is 145.16 g/mol.[1][2] In ESI-MS, the expected molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 146.17 for [M+H]⁺.
- **Fragmentation Pattern:** While soft ionization minimizes fragmentation, some characteristic losses can be observed. The fragmentation of the molecular ion would likely proceed through established pathways for esters and amides.[1] A primary fragmentation event involves the loss of the ethoxy group (•OC₂H₅, mass = 45), leading to a fragment ion at m/z 100.[3] Subsequent cleavage of the amide bond is also possible.[3]



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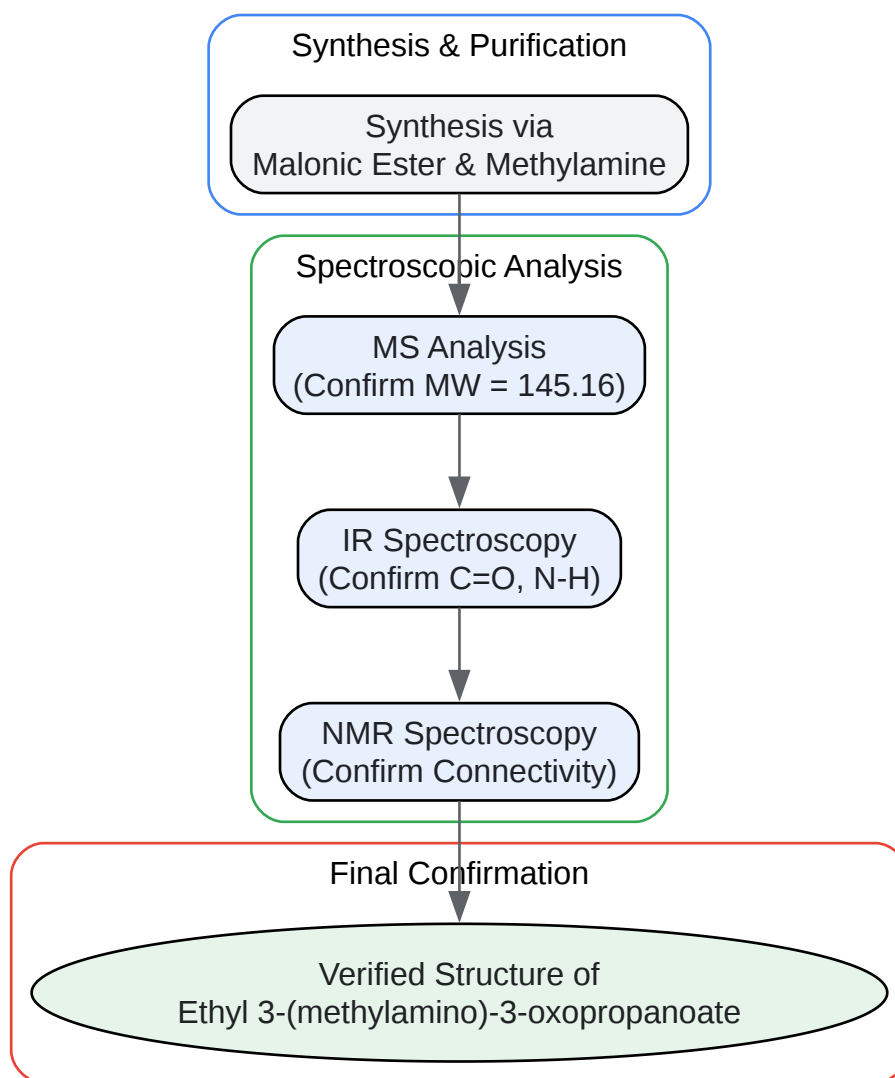
Caption: Predicted ESI-MS Fragmentation Pathway.

Experimental Protocol: ESI-MS

- **Sample Preparation:** Prepare a dilute solution of the compound (~10-100 $\mu\text{g/mL}$) in a suitable solvent system, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation ($[M+H]^+$ formation).
- **Infusion:** Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L/min}$).
- **Instrument Parameters:** Operate the mass spectrometer in positive ion mode. Optimize key ESI parameters, including the capillary voltage (e.g., 3-4 kV), cone voltage (20-40 V, can be increased to induce fragmentation), and desolvation gas temperature and flow rate.
- **Data Acquisition:** Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 Da). Average the signal over 1-2 minutes to obtain a stable and representative spectrum.

Integrated Spectroscopic Workflow

The definitive characterization of **Ethyl 3-(methylamino)-3-oxopropanoate** relies on the synergistic use of these techniques. The workflow ensures that molecular weight, functional groups, and the precise atomic arrangement are all confirmed.



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Caption: Integrated workflow for the synthesis and characterization of the title compound.

Conclusion

The spectroscopic profile of **Ethyl 3-(methylamino)-3-oxopropanoate** is highly distinctive. ^1H and ^{13}C NMR confirm the precise arrangement of its 11 hydrogen and 6 carbon atoms, IR spectroscopy validates the presence and nature of its critical N-H and dual carbonyl functional groups, and mass spectrometry verifies its molecular weight. Together, these techniques provide a self-validating system for confirming the identity and purity of this important synthetic intermediate, enabling its confident use in research, development, and drug discovery applications.

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